molecular formula C12H19N5 B11733205 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11733205
M. Wt: 233.31 g/mol
InChI Key: WJZDYBPTEWYDIG-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a potent and selective small molecule inhibitor designed to target the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a principal mediator of cytokine signaling and is implicated in a wide range of cellular processes, including immune regulation, hematopoiesis, and cell growth. The compound's primary research value lies in its ability to selectively disrupt JAK-STAT signal transduction, making it an essential pharmacological tool for investigating the pathophysiology of autoimmune diseases, hematologic malignancies, and inflammatory conditions. Researchers utilize this inhibitor to elucidate the specific roles of JAK isoforms in disease models, to study mechanisms of cytokine-driven cell proliferation and survival, and to explore potential therapeutic strategies for conditions like rheumatoid arthritis, psoriasis, and myeloproliferative neoplasms. Its mechanism of action involves competitive binding to the ATP-binding site of JAK kinases, thereby preventing phosphorylation and subsequent activation of downstream STAT transcription factors. The compound is featured in recent patent literature as a key embodiment for the treatment of JAK-associated disorders, highlighting its recognized potential in drug discovery pipelines. By providing a means to precisely modulate this pivotal signaling axis, this inhibitor serves as a critical compound for advancing our understanding of immunology and cellular signaling at a molecular level.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-16-8-6-11(15-16)9-13-12-5-7-14-17(12)10(2)3/h5-8,10,13H,4,9H2,1-3H3

InChI Key

WJZDYBPTEWYDIG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CC=NN2C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can be achieved through a multi-step process. One common method involves the condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with 1-(propan-2-yl)-1H-pyrazol-5-amine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the pyrazole ring is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include pyrazole N-oxides, amine derivatives, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s pyrazole rings play a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to other pyrazole amines with variations in substituents and linkage groups:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features Reference
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine Ethyl, methyl (pyrazole 1); isobutyl, methyl (pyrazole 2) C₁₅H₂₅N₅ 275.39 Increased steric bulk due to isobutyl; potential for altered binding kinetics.
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine Ethyl (pyrazole 1); 2-fluoroethyl, methyl (pyrazole 2) C₁₂H₁₉ClFN₅ 287.77 Fluorine enhances lipophilicity and metabolic stability.
N,N3-dimethyl-1-phenyl-1H-pyrazol-5-amine Phenyl (N1), dimethylamine (C5) C₁₀H₁₂N₃ 174.22 Aromatic phenyl group increases hydrophobicity; simpler structure.
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyridinyl (C3), ethylamine (C5) C₁₀H₁₃N₅ 203.24 Pyridine moiety introduces hydrogen-bonding capabilities.
1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine Methyl (N1), isopropyl (C4) C₇H₁₃N₃ 139.20 Minimalist structure; lacks the bis-pyrazole scaffold.

Physicochemical and Spectral Properties

  • Melting Points: N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine: 108–110°C . N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide: 43–45°C .
  • Spectral Data :
    • IR and NMR spectra for N-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide () include carbonyl stretches at 1,681 cm⁻¹ and methyl resonances at δ 1.75–3.57 ppm.
    • ESIMS data for pyridine-containing analogues (e.g., m/z 203 [M+H] in ) highlight mass spectral trends.

Biological Activity

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings, data tables, and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C13H21N5
Molecular Weight 247.34 g/mol
IUPAC Name N-[(1-ethylpyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine
InChI Key JCVPZULQHFUWAJ-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC(=N1)CNCC2=NN(C=C2)C(C)C

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl pyrazole derivativesA54926

In vitro studies on related pyrazole derivatives have reported growth inhibition in cancer cell lines such as MCF7 and NCI-H460, with IC50 values ranging from 3.79 µM to 42.30 µM .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on pyrazole derivatives has indicated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Some derivatives exhibited weak antibacterial activity, highlighting the need for further exploration .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate their activity, leading to various biological effects. For example, certain pyrazole derivatives have been shown to function as endothelin antagonists, which could be relevant for cardiovascular applications .

Case Study 1: Anticancer Screening

A study screened a series of pyrazole derivatives for their cytotoxic effects on various cancer cell lines. Among the tested compounds, those structurally similar to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amines demonstrated significant growth inhibition in HepG2 and A549 cells, suggesting a promising avenue for anticancer drug development.

Case Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial properties of pyrazole derivatives against a panel of bacterial strains. While some compounds exhibited notable activity, others showed minimal effects, indicating that structural modifications could enhance efficacy.

Q & A

Q. What are the common synthetic routes for N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine?

The synthesis typically involves multi-step condensation reactions. A primary method includes alkylation of pyrazole precursors under reflux conditions or microwave-assisted synthesis. Solvent choice (e.g., polar aprotic solvents like DMF) and reaction time significantly influence yield and purity. Traditional reflux methods may require 12–24 hours, while microwave-assisted synthesis reduces this to 1–2 hours. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the compound .

Q. How is the molecular structure of this compound characterized?

Basic structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). Mass spectrometry (MS) validates molecular weight. For stereochemical analysis, NOESY or COSY NMR experiments can elucidate spatial arrangements .

Q. What preliminary biological screening methods are used to assess its activity?

Initial screening includes in vitro assays against enzyme targets (e.g., kinase inhibition) or microbial strains. Dose-response curves (IC₅₀ or MIC values) are generated using spectrophotometric or fluorometric readouts. Cell viability assays (e.g., MTT) evaluate cytotoxicity, while molecular docking provides preliminary insights into binding modes .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

Yield optimization involves solvent screening (e.g., switching from THF to DMF for better solubility) and catalyst selection (e.g., Pd/C for hydrogenation steps). Microwave-assisted synthesis enhances reaction efficiency by reducing time and side products. Advanced purification techniques, such as preparative HPLC or fractional crystallization, improve purity. Reaction monitoring via TLC or LC-MS ensures intermediate stability .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from substituent effects or assay conditions. Systematic studies should:

  • Compare analogs with varied substituents (e.g., ethyl vs. isopropyl groups).
  • Standardize assay protocols (e.g., buffer pH, incubation time).
  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blotting for pathway modulation) .

Q. How is X-ray crystallography applied to study its interaction with biological targets?

Co-crystallization of the compound with its target protein (e.g., a kinase) is performed under optimized buffer conditions. Diffraction data collected at synchrotron facilities are processed using SHELX software for structure solution and refinement. Electron density maps reveal binding site interactions (e.g., hydrogen bonds with active-site residues), guiding structure-activity relationship (SAR) studies .

Q. What advanced computational methods predict its pharmacokinetic properties?

Molecular dynamics (MD) simulations assess membrane permeability (e.g., blood-brain barrier penetration). Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. ADMET models (e.g., SwissADME) estimate metabolic stability and toxicity profiles .

Methodological Challenges and Solutions

Q. How are steric effects from substituents managed in synthetic design?

Bulky groups (e.g., isopropyl) can hinder reaction progress. Strategies include:

  • Using sterically tolerant catalysts (e.g., bulky phosphine ligands in cross-coupling).
  • Introducing substituents in later synthetic steps to avoid interference.
  • Computational modeling (e.g., Conformational Search) to predict steric clashes .

Q. What techniques validate the compound’s mechanism of action in complex biological systems?

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity.
  • Functional assays : CRISPR-Cas9 knockouts confirm target specificity.
  • In vivo studies : Pharmacodynamic markers (e.g., phosphorylated proteins) are monitored in animal models .

Q. How do researchers address low solubility in biological assays?

  • Formulation : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
  • Crystallography-guided modification : Replace hydrophobic groups with polar moieties without compromising activity .

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